Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate
Overview
Description
Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. The compound’s chemical properties like acidity or basicity, reactivity, and stereochemistry may also be analyzed .Scientific Research Applications
Chemistry and Synthesis of Heterocycles
Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate serves as a versatile intermediate in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and dyes. The compound's reactivity facilitates the formation of various heterocycles, highlighting its importance in synthetic chemistry. Innovations in using such intermediates have led to milder reaction conditions, expanding the repertoire of synthetic tools available for developing new materials and molecules with potential applications in medicine and industry (Gomaa & Ali, 2020).
Phosphorylated Derivatives in Drug Development
The synthesis and exploration of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have shown significant chemical and biological properties. These derivatives play a vital role in developing new pharmaceuticals due to their diverse biological activities. The chemical modification of such compounds can lead to new drug candidates with improved efficacy and safety profiles, underscoring the potential of this compound derivatives in medicinal chemistry (Abdurakhmanova et al., 2018).
Development of Antioxidant and Anti-inflammatory Agents
Research into benzofused thiazole derivatives, structurally related to this compound, has indicated their potential as novel antioxidant and anti-inflammatory agents. These compounds demonstrate significant activity in vitro, offering a new avenue for therapeutic intervention against oxidative stress and inflammation, which are key factors in many chronic diseases. This research highlights the therapeutic potential of thiazole derivatives in treating conditions characterized by inflammation and oxidative damage (Raut et al., 2020).
Optoelectronic Material Development
The incorporation of this compound derivatives into π-extended conjugated systems has shown promise in creating novel optoelectronic materials. Such materials are crucial for developing advanced electronic devices, highlighting the compound's role beyond pharmaceutical applications and into materials science. This research indicates the versatility of thiazole derivatives in synthesizing materials with potential applications in electronics and photonics (Lipunova et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)15-13(18-12)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHCXQSDZGKRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598886 | |
Record name | Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-11-5 | |
Record name | Ethyl 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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